
VH032-Peg6-6C-CL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound incorporates the VH032 based von Hippel-Lindau (VHL) ligand and a 6-unit polyethylene glycol (PEG) linker with a chlorine functional group for conjugation reactions . It is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg6-6C-CL involves the conjugation of the VH032 ligand with a PEG linker and a chlorine functional group. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The compound is typically stored at -80°C, protected from light, and under nitrogen to maintain its stability .
化学反応の分析
Types of Reactions
VH032-Peg6-6C-CL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine functional group allows for substitution reactions with other nucleophiles.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as target proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. Ultrasonic assistance is often employed to enhance solubility and reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically conjugates with target proteins or other molecules, which are used in various scientific research applications .
科学的研究の応用
VH032-Peg6-6C-CL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving protein dysregulation.
Industry: Utilized in the production of research reagents and tools for studying protein function and interactions
作用機序
VH032-Peg6-6C-CL exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in targeted protein degradation research.
類似化合物との比較
Similar Compounds
VH032-PEG5-C6-Cl: Similar to VH032-Peg6-6C-CL but with a 5-unit PEG linker.
VH032-amine: A derivative of the VHL ligand with an amine functional group for conjugation.
Uniqueness
This compound is unique due to its 6-unit PEG linker and chlorine functional group, which provide specific advantages in conjugation reactions and targeted protein degradation applications. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness and versatility .
特性
分子式 |
C40H63ClN4O10S |
|---|---|
分子量 |
827.5 g/mol |
IUPAC名 |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-42-30)32-11-9-31(10-12-32)26-45-27-33(46)25-34(45)38(48)44-39(49)37(40(2,3)4)43-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,43,47)(H,44,48,49)/t33-,34+,37-/m1/s1 |
InChIキー |
XKOQBLMOFKMYPC-WYMKREKISA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


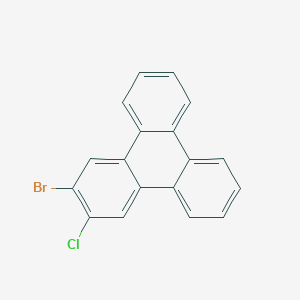
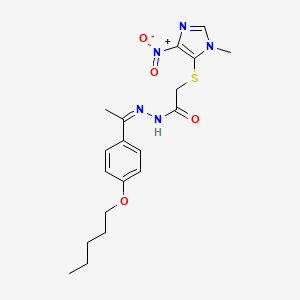
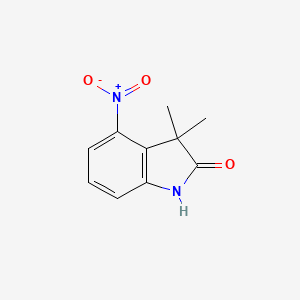

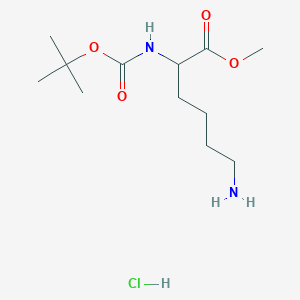
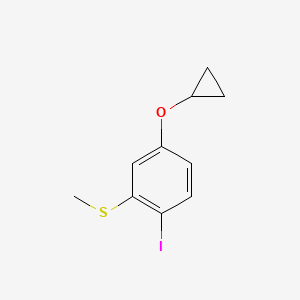




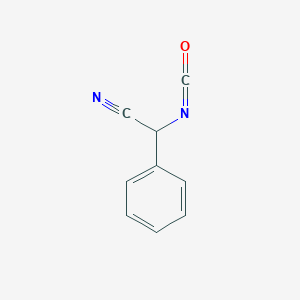
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
